molecular formula C17H16N4O2S B2503432 (2-Methylthiazol-4-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034352-88-8

(2-Methylthiazol-4-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2503432
CAS No.: 2034352-88-8
M. Wt: 340.4
InChI Key: BBNUDJDMAAHOAX-UHFFFAOYSA-N
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Description

(2-Methylthiazol-4-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
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Scientific Research Applications

In Silico Drug-likeness and Microbial Investigation

Research has been conducted on the synthesis of a library of compounds including variants related to the specified chemical structure, investigating their drug-likeness through in silico ADME prediction properties. These compounds have shown good to moderate activity against various bacterial and fungal strains, with some displaying better antimycobacterial activity compared to standard drugs like ciprofloxacin and pyrazinamide. The study underscores the potential of these synthesized compounds for therapeutic applications due to their excellent drug-likeness properties (Pandya et al., 2019).

Crystal Structure and DFT Study

Another study focused on boric acid ester intermediates with benzene rings, including structures closely related to the compound . Through crystallographic and conformational analyses, along with density functional theory (DFT) calculations, the molecular structures were confirmed and physicochemical properties revealed. This research demonstrates the utility of DFT and X-ray diffraction in understanding the chemical and physical properties of novel compounds (Huang et al., 2021).

Synthesis and Antimicrobial Activities

Further investigations into related compounds have showcased their synthesis and evaluation for antimicrobial activities. The studies highlight the potential for developing new antimicrobial agents from these chemical structures, which could contribute to addressing the issue of antibiotic resistance (Katariya et al., 2021).

Properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-18-14(10-24-11)17(22)21-8-7-13(9-21)15-19-16(23-20-15)12-5-3-2-4-6-12/h2-6,10,13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNUDJDMAAHOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.